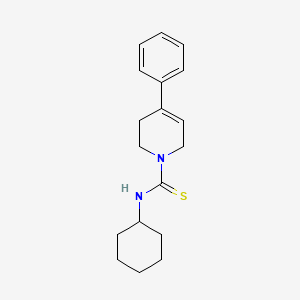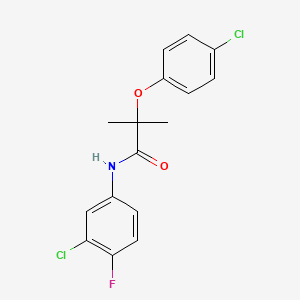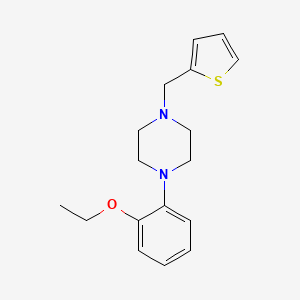![molecular formula C16H12N2O2S B5869712 1-{4-[(4-nitrophenyl)thio]phenyl}-1H-pyrrole](/img/structure/B5869712.png)
1-{4-[(4-nitrophenyl)thio]phenyl}-1H-pyrrole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{4-[(4-nitrophenyl)thio]phenyl}-1H-pyrrole is a chemical compound that is widely used in scientific research. It is a heterocyclic compound that contains a pyrrole ring and a nitrophenyl group attached to a thioaryl group. This compound has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis.
Mecanismo De Acción
The mechanism of action of 1-{4-[(4-nitrophenyl)thio]phenyl}-1H-pyrrole is not well understood. However, it is believed to exert its biological effects through the modulation of various signaling pathways in cells. In particular, this compound has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators. It has also been shown to activate the Nrf2-ARE signaling pathway, which plays a key role in the regulation of oxidative stress.
Biochemical and Physiological Effects:
1-{4-[(4-nitrophenyl)thio]phenyl}-1H-pyrrole has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the production of inflammatory mediators, such as prostaglandin E2 (PGE2) and leukotriene B4 (LTB4), in activated macrophages. It has also been shown to reduce oxidative stress by increasing the expression of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT), in cells. In animal studies, this compound has been shown to have anti-inflammatory and neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-{4-[(4-nitrophenyl)thio]phenyl}-1H-pyrrole in lab experiments is its versatility as a reagent for the synthesis of various heterocyclic compounds. It is also relatively easy to synthesize and purify. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experiments. It is important to use appropriate safety precautions when handling this compound.
Direcciones Futuras
There are several future directions for the study of 1-{4-[(4-nitrophenyl)thio]phenyl}-1H-pyrrole. One direction is the further investigation of its potential as a drug candidate for the treatment of cancer and neurodegenerative diseases. Another direction is the exploration of its potential as a building block for the synthesis of new organic materials with unique properties. Additionally, the mechanism of action of this compound could be further elucidated through the study of its effects on various signaling pathways in cells. Finally, the toxicity of this compound could be further investigated to determine its safety for use in various experiments.
Métodos De Síntesis
The synthesis of 1-{4-[(4-nitrophenyl)thio]phenyl}-1H-pyrrole involves the reaction of 4-nitrothiophenol with 4-bromophenylacetonitrile in the presence of potassium carbonate and copper(I) iodide. The reaction is carried out in DMF (dimethylformamide) at a temperature of 120°C for several hours. The resulting product is then purified by column chromatography to obtain the pure compound. This synthesis method has been optimized to produce high yields of the compound with good purity.
Aplicaciones Científicas De Investigación
1-{4-[(4-nitrophenyl)thio]phenyl}-1H-pyrrole has been extensively studied for its potential applications in various fields of scientific research. In medicinal chemistry, this compound has been shown to have anti-inflammatory and antioxidant properties. It has also been studied as a potential drug candidate for the treatment of cancer and neurodegenerative diseases. In material science, this compound has been used as a building block for the synthesis of various organic materials, including conducting polymers and metal-organic frameworks. In organic synthesis, this compound has been used as a versatile reagent for the synthesis of various heterocyclic compounds.
Propiedades
IUPAC Name |
1-[4-(4-nitrophenyl)sulfanylphenyl]pyrrole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O2S/c19-18(20)14-5-9-16(10-6-14)21-15-7-3-13(4-8-15)17-11-1-2-12-17/h1-12H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDBJVXVGTLOWLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=CC=C(C=C2)SC3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-ethyl-N-[(2-hydroxy-3-quinolinyl)methyl]acetamide](/img/structure/B5869646.png)
![4-{[3-(1,3-benzoxazol-2-yl)phenyl]amino}-4-oxobutanoic acid](/img/structure/B5869650.png)

![N-[4-(aminosulfonyl)benzyl]-3-methyl-2-nitrobenzamide](/img/structure/B5869673.png)

![N-(4-methyl-1,3-thiazol-2-yl)-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5869691.png)
![3-[5-(phenoxymethyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5869695.png)
![N-[2-(4-morpholinyl)ethyl]cyclohexanecarboxamide](/img/structure/B5869701.png)


![methyl N-{4-chloro-6-[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}glycinate](/img/structure/B5869726.png)

![2-({[benzyl(2-hydroxyethyl)amino]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5869735.png)